![molecular formula C20H22N4O3S3 B2844327 N-cyclopentyl-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 1040685-67-3](/img/no-structure.png)
N-cyclopentyl-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups. It contains a cyclopentyl group, an ethoxyphenyl group, a thiazolopyrimidinone group, and an acetamide group. These groups are common in many pharmaceutical compounds and could potentially have various biological activities .
科学的研究の応用
Synthesis and Biological Activities
Heterocyclic Compound Synthesis : This compound serves as a precursor or intermediate in the synthesis of a broad range of heterocyclic compounds. For example, the synthesis of thieno[2,3-d] pyrimidine derivatives through one-pot synthesis methods demonstrates the compound's versatility in creating pharmacologically relevant structures A. Aly, K. Abu-Zied, A. M. Gaafar (2008).
Antitumor Activity : Several studies highlight the antitumor potential of derivatives synthesized from this compound. New 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives were synthesized, exhibiting potent anticancer activity against various human cancer cell lines, comparable to that of doxorubicin H. Hafez, Abdel-Rhman B. A. El-Gazzar (2017).
作用機序
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclopentyl-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide involves the condensation of 4-ethoxybenzaldehyde with thiourea to form 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one. This intermediate is then reacted with cyclopentanecarbonyl chloride to form N-cyclopentyl-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one. The final step involves the reaction of this intermediate with 2-mercaptoacetic acid to form the target compound.", "Starting Materials": [ "4-ethoxybenzaldehyde", "thiourea", "cyclopentanecarbonyl chloride", "2-mercaptoacetic acid" ], "Reaction": [ "4-ethoxybenzaldehyde is condensed with thiourea in the presence of a catalyst to form 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one.", "N-cyclopentyl-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one is synthesized by reacting the above intermediate with cyclopentanecarbonyl chloride in the presence of a base.", "The final step involves the reaction of N-cyclopentyl-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one with 2-mercaptoacetic acid in the presence of a base to form N-cyclopentyl-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide." ] } | |
CAS番号 |
1040685-67-3 |
分子式 |
C20H22N4O3S3 |
分子量 |
462.6 |
IUPAC名 |
N-cyclopentyl-2-[[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H22N4O3S3/c1-2-27-14-9-7-13(8-10-14)24-17-16(30-20(24)28)18(26)23-19(22-17)29-11-15(25)21-12-5-3-4-6-12/h7-10,12H,2-6,11H2,1H3,(H,21,25)(H,22,23,26) |
InChIキー |
STAMDZIRFFEMIJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NC4CCCC4)SC2=S |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



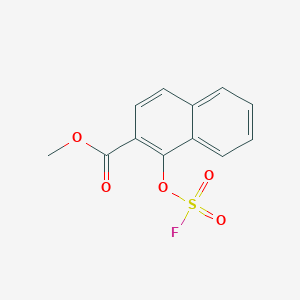
![N~4~-1,3-benzodioxol-5-yl-N~6~-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2844247.png)
![N-(5-chloro-2-methylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2844248.png)
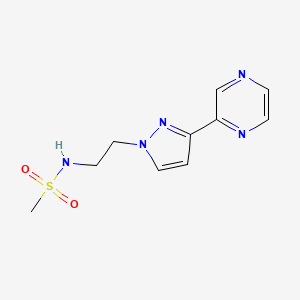
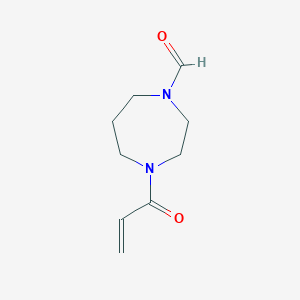

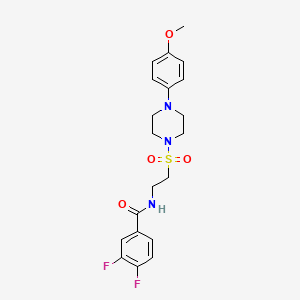
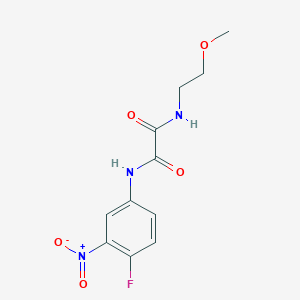

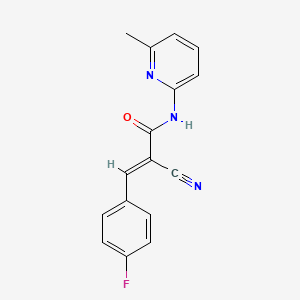
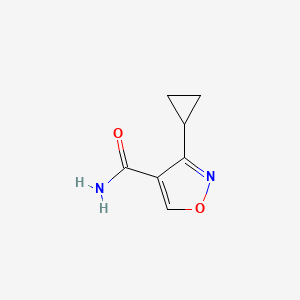
![5-((1-ethyl-1H-pyrazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride](/img/structure/B2844263.png)
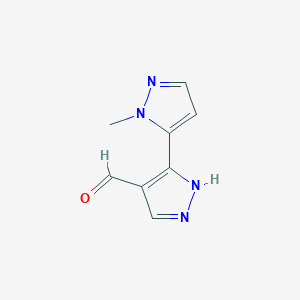
![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B2844266.png)